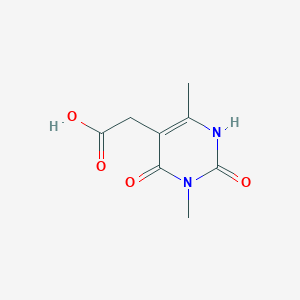
Acid Red 195
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 195, also known as Reactive Red 195, is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is characterized by its bright red color and high water solubility. The compound is known for its stability and resistance to fading, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 195 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the diazotization of 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions to form the final dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried before being formulated into various dyeing products .
Chemical Reactions Analysis
Types of Reactions
Acid Red 195 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and iron powder are commonly used under alkaline conditions.
Substitution: Nucleophilic reagents like hydroxide ions and amines are used under basic conditions.
Major Products Formed
Oxidation: Aromatic acids and aldehydes.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Acid Red 195 has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of Acid Red 195 involves its interaction with the target substrate, typically through the formation of covalent bonds with hydroxyl groups on the fiber surface. This interaction is facilitated by the presence of reactive groups in the dye molecule, which undergoes nucleophilic substitution reactions with the hydroxyl groups, leading to the formation of stable dye-fiber complexes .
Comparison with Similar Compounds
Similar Compounds
Acid Red 1: Another azo dye with similar applications but different chemical structure and properties.
Reactive Red 120: A closely related dye with similar reactivity but different color properties.
Acid Blue 62: A different class of dye with distinct color and chemical properties.
Uniqueness
Acid Red 195 is unique due to its high water solubility, bright red color, and stability under various environmental conditions. Its ability to form stable complexes with cellulosic fibers makes it particularly valuable in the textile industry .
Properties
CAS No. |
1007172-44-2 |
|---|---|
Molecular Formula |
C20H15N4NaO5S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,23,25H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
AMXFSZXJWPBXSC-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


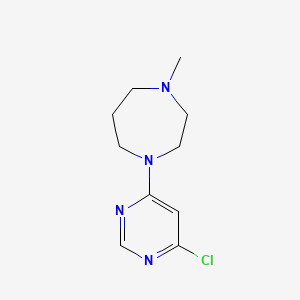

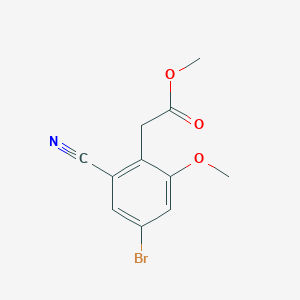

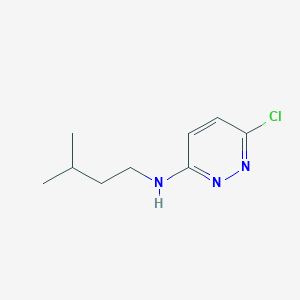
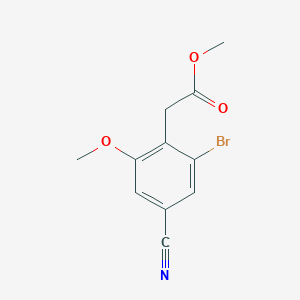
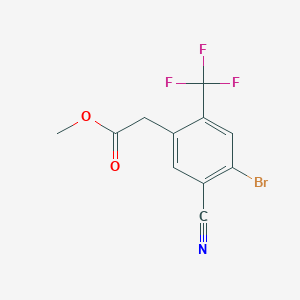


![[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1489575.png)
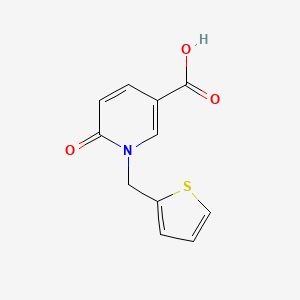
![6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazin-3-ol](/img/structure/B1489578.png)
![2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1489580.png)
